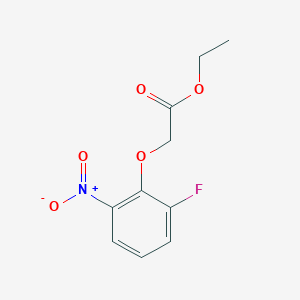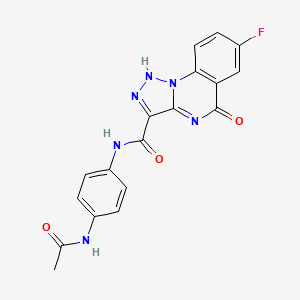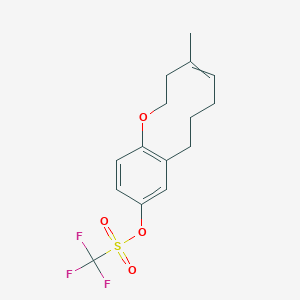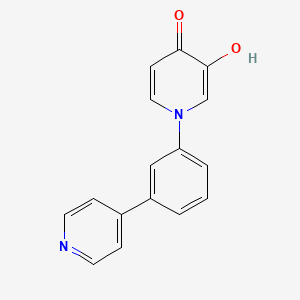![molecular formula C11H18O2 B12636594 (2R,5S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane CAS No. 920324-20-5](/img/structure/B12636594.png)
(2R,5S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[44]nonane is a spirocyclic compound characterized by a unique structure that includes a dioxaspiro ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the use of chiral auxiliaries to ensure the correct stereochemistry of the final product . The reaction conditions often involve the use of lithium aluminium hydride (LiAlH4) for reduction processes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions
(2R,5S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions, such as those involving LiAlH4, can be used to modify the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminium hydride (LiAlH4) is frequently used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction typically results in alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
(2R,5S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a drug or drug intermediate.
Industry: It can be used in the development of new materials, such as polymers with specific properties.
Mecanismo De Acción
The mechanism by which (2R,5S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[4.4]nonane-1,6-diol: Another spirocyclic compound with similar structural features.
5-azoniaspiro[4.4]nonane: Used in the study of anion exchange membranes.
Uniqueness
(2R,5S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane is unique due to its specific stereochemistry and the presence of the but-3-en-1-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
920324-20-5 |
|---|---|
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
(2R,5S)-2-but-3-enyl-1,6-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C11H18O2/c1-2-3-5-10-6-8-11(13-10)7-4-9-12-11/h2,10H,1,3-9H2/t10-,11+/m1/s1 |
Clave InChI |
RSDHUZXFIDRLHR-MNOVXSKESA-N |
SMILES isomérico |
C=CCC[C@@H]1CC[C@@]2(O1)CCCO2 |
SMILES canónico |
C=CCCC1CCC2(O1)CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-formyl-1-methyl-1h-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12636511.png)
![Ethyl 2-(6-chlorobenzo[D]oxazol-2-YL)acetate](/img/structure/B12636525.png)


![2-({1-[3-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol](/img/structure/B12636540.png)

![8-(3-Chlorophenyl)-6-ethyl-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12636554.png)
![1-Chloro-2-[(1,2,2-trichloroethyl)selanyl]ethene](/img/structure/B12636559.png)
![N-(4-{[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B12636562.png)
![1H-Pyrazole-3-carboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-1-(difluoromethyl)-](/img/structure/B12636571.png)




